molecular formula C57H90O29 B12434876 Platycodin J

Platycodin J

Cat. No.: B12434876
M. Wt: 1239.3 g/mol
InChI Key: ZTXJHTTXLMNIRP-VQTRYSKISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Platycodin J involves several steps, including extraction from the roots of Platycodon grandiflorum, followed by purification processes. Common methods include mild acid hydrolysis, alkali treatment, and microbial conversion . These methods aim to isolate and purify the saponins while minimizing side reactions and environmental impact.

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction using solvents such as ethanol or methanol. The roots are often subjected to ultrasonic-assisted extraction to enhance yield and efficiency . The extracted compounds are then purified using techniques like high-performance liquid chromatography (HPLC) to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

Platycodin J undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various alkylated or halogenated derivatives .

Scientific Research Applications

Platycodin J has a wide range of scientific research applications:

Comparison with Similar Compounds

Platycodin J is often compared with other saponins from Platycodon grandiflorum, such as Platycodin D and Platycodin D2. These compounds share similar structures and pharmacological activities but differ in their specific molecular targets and potency . For example:

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its diverse pharmacological activities and unique chemical properties make it a valuable subject for ongoing research and industrial applications.

Properties

Molecular Formula

C57H90O29

Molecular Weight

1239.3 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(2S,3R,4aR,6aR,6bS,8R,8aR,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxycarbonyl-2,8-dihydroxy-4,4-bis(hydroxymethyl)-6a,6b,11,11,14b-pentamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C57H90O29/c1-22-38(81-45-37(71)39(27(63)17-77-45)82-49-42(72)56(76,20-60)21-79-49)34(68)36(70)46(80-22)84-41-31(65)26(62)16-78-48(41)86-50(75)57-12-11-51(2,3)13-24(57)23-7-8-28-52(4)14-25(61)43(85-47-35(69)32(66)33(67)40(83-47)44(73)74)55(18-58,19-59)29(52)9-10-53(28,5)54(23,6)15-30(57)64/h7,22,24-43,45-49,58-72,76H,8-21H2,1-6H3,(H,73,74)/t22-,24-,25-,26-,27+,28+,29+,30+,31-,32-,33-,34-,35+,36+,37+,38-,39-,40-,41+,42-,43-,45-,46-,47-,48-,49-,52+,53+,54+,56+,57+/m0/s1

InChI Key

ZTXJHTTXLMNIRP-VQTRYSKISA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H](C7(CO)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)C(=O)O)O)O)O)O)C)C)(C)C)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O[C@H]1[C@@H]([C@](CO1)(CO)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)C(=O)O)O)O)O)O)C)C)(C)C)O)O)O)O)OC9C(C(C(CO9)O)OC1C(C(CO1)(CO)O)O)O

Origin of Product

United States

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